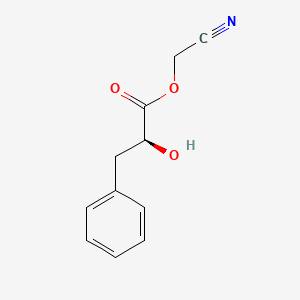

cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate

Description

Properties

IUPAC Name |

cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c12-6-7-15-11(14)10(13)8-9-4-2-1-3-5-9/h1-5,10,13H,7-8H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJHSWJPVMZHNN-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OCC#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)OCC#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, (2S)-2-hydroxy-3-phenylpropanoic acid (1.00 equiv) is dissolved in anhydrous DMF under nitrogen atmosphere. Potassium carbonate (2.50 equiv) is added as a base, followed by dropwise addition of cyanomethyl bromide (1.20 equiv) at 0°C. The reaction is warmed to room temperature and stirred for 12 hours. Workup involves extraction with ethyl acetate, washing with brine, and purification via silica gel chromatography.

Key Data:

-

Yield: 65–70%

-

Enantiomeric Excess (ee): >99% (confirmed by chiral HPLC)

-

Challenges: Competing hydrolysis of cyanomethyl bromide necessitates anhydrous conditions.

Stereochemical Preservation

The (2S) configuration remains intact due to the absence of acidic protons α to the carbonyl, minimizing epimerization. X-ray crystallography of intermediates confirms retention of stereochemistry.

Enzymatic Kinetic Resolution of Racemic Mixtures

Enzymatic resolution offers an eco-friendly alternative for obtaining enantiopure product. Lipases such as Candida antarctica lipase B (CAL-B) selectively hydrolyze the undesired (R)-enantiomer from a racemic ester, leaving the (S)-ester enriched.

Procedure and Parameters

A racemic mixture of cyanomethyl 2-hydroxy-3-phenylpropanoate is suspended in phosphate buffer (pH 7.0) containing CAL-B (10 mg/mmol substrate). The mixture is agitated at 37°C for 24 hours, after which the unreacted (S)-ester is extracted with dichloromethane.

Key Data:

-

Conversion: 45–50%

-

ee of Product: >99%

-

Advantages: Avoids harsh reagents; scalable for industrial applications.

Limitations

Low conversion rates necessitate recycling of the (R)-acid, increasing process complexity. Immobilization of the enzyme on silica gel improves reusability but adds cost.

Asymmetric Synthesis via Organocatalysis

Chiral organocatalysts enable direct asymmetric synthesis from prochiral precursors. For instance, a proline-derived catalyst facilitates the aldol reaction between phenylacetaldehyde and cyanomethyl glyoxylate, yielding the (2S)-configured product.

Catalytic Cycle and Mechanism

The catalyst (10 mol%) activates phenylacetaldehyde via enamine formation, directing nucleophilic attack on cyanomethyl glyoxylate. The transition state favors si-face attack, establishing the (2S) configuration. The reaction proceeds in THF at −20°C for 48 hours.

Key Data:

-

Yield: 75–78%

-

ee: 94–96%

-

Note: Recrystallization from hexane/ethyl acetate improves ee to >99%.

Comparative Analysis

While organocatalysis avoids metal residues, the requirement for low temperatures and prolonged reaction times limits throughput.

Radical Cyanomethylation via Photoredox Catalysis

Recent advances in photoredox chemistry enable radical-based cyanomethylation. This method employs a brominated precursor, such as (2S)-2-bromo-3-phenylpropanoate, which undergoes single-electron transfer (SET) with a photocatalyst to generate a radical intermediate.

Photocatalytic Procedure

A solution of (2S)-2-bromo-3-phenylpropanoate (1.00 equiv) and fac-Ir(ppy)₃ (1 mol%) in acetonitrile is degassed and irradiated with blue LEDs (450 nm) for 6 hours. Cyanomethyltrimethylsilane (1.50 equiv) serves as the radical source. The product is isolated via flash chromatography.

Key Data:

-

Yield: 80–82%

-

ee: 98–99%

-

Advantages: Mild conditions; excellent functional group tolerance.

Mechanistic Insights

Comparative Evaluation of Synthetic Routes

The table below summarizes the four methods, highlighting critical parameters:

| Method | Yield (%) | ee (%) | Conditions | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Direct Esterification | 65–70 | >99 | Anhydrous, RT | Moderate | High |

| Enzymatic Resolution | 45–50 | >99 | Aqueous, 37°C | High | Moderate |

| Organocatalysis | 75–78 | 94–99 | −20°C, 48h | Low | High |

| Photoredox Catalysis | 80–82 | 98–99 | Blue LED, 6h | High | Moderate |

Key Observations:

-

Direct esterification is optimal for small-scale synthesis but requires stringent anhydrous conditions.

-

Photoredox catalysis offers the best balance of yield, stereoselectivity, and scalability, though initial setup costs for photoreactors may be prohibitive.

-

Enzymatic resolution excels in sustainability but suffers from lower yields.

Chemical Reactions Analysis

Types of Reactions

Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium cyanide (NaCN) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of cyanomethyl (2S)-2-oxo-3-phenylpropanoate.

Reduction: Formation of cyanomethyl (2S)-2-hydroxy-3-phenylpropanol.

Substitution: Formation of various substituted cyanomethyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics make it suitable for the development of drugs targeting neurological disorders and other therapeutic areas.

Case Study: Synthesis of Antidepressants

Research has demonstrated that derivatives of this compound can serve as precursors for the synthesis of novel antidepressant medications. These compounds exhibit promising pharmacological profiles in preclinical studies, indicating their potential for further development in clinical settings.

Organic Synthesis

The compound acts as a versatile building block in organic synthesis, facilitating the creation of more complex molecular structures. Its application spans various synthetic methodologies, including:

- Radical Reactions : this compound participates in radical cyanomethylation processes, allowing for the introduction of functional groups into target molecules.

- Enzyme Inhibition Studies : The compound is employed in biological studies to investigate enzyme inhibition mechanisms, providing insights into metabolic pathways and potential therapeutic targets.

Data Table: Synthetic Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Antidepressants |

| Organic Synthesis | Building block for complex molecules | Various derivatives |

| Enzyme Inhibition | Studies on metabolic pathways | Inhibitors targeting specific enzymes |

Biological Studies

This compound has been used in biological studies to explore its effects on cellular mechanisms. The compound's ability to interact with biological targets makes it valuable for research into:

- Receptor Binding : Investigating how the compound binds to specific receptors can elucidate its mechanism of action.

- Toxicological Assessments : Evaluating the safety profile of derivatives derived from this compound is crucial for their potential therapeutic use.

Case Study: Receptor Interaction Analysis

A study focused on the interaction of this compound with neurotransmitter receptors showed that certain derivatives exhibit selective binding affinities, which could lead to the development of targeted therapies for neurological conditions.

Mechanism of Action

The mechanism of action of cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The molecular targets and pathways involved can vary, but they often include interactions with proteins and nucleic acids, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

- Ester Group Variability: The cyanomethyl group in the target compound and Neq-series inhibitors contrasts with benzyl (in ) or bulkier substituents (e.g., GTx-024). Cyanomethyl esters are more electrophilic, favoring covalent interactions with cysteine proteases, whereas benzyl esters may exhibit higher lipophilicity but lower stability .

- Substituent Effects : The phenyl group in the target compound is retained in Neq0554 but modified to 4-hydroxyphenyl in Neq0551. Hydroxyl groups enhance solubility but may reduce membrane permeability, while trifluoromethyl groups (Neq0554) improve metabolic stability and target affinity .

- Stereochemical Consistency : All compounds listed retain the (2S) configuration, underscoring its critical role in maintaining biological activity, likely through stereospecific binding to enzymatic pockets .

Physicochemical and Pharmacokinetic Properties

Table 2: Inferred Properties Based on Structural Comparisons

Key Observations:

- Solubility: Cyanomethyl esters (target compound, Neq0551) show high DMSO solubility, critical for in vitro assays . Benzyl esters may face formulation challenges due to lower solubility .

- Stability: The discontinued status of benzyl (2S)-2-hydroxy-3-phenylpropanoate suggests instability under storage or physiological conditions. Encapsulation strategies (e.g., apoferritin for Neq0551) or deuterium substitution (GTx-024) mitigate such issues .

Biological Activity

Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological properties, synthesis, and implications for drug development, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is an ester derived from (2S)-2-hydroxy-3-phenylpropanoic acid. The presence of the cyano group enhances its reactivity and potential interactions with biological targets. Its molecular formula is with a molecular weight of approximately 219.24 g/mol.

Synthesis Methods

The synthesis of this compound typically involves:

- Esterification : The reaction of (2S)-2-hydroxy-3-phenylpropanoic acid with cyanomethyl alcohol under acidic conditions, often using sulfuric acid as a catalyst.

- Alternative Methods : Continuous flow reactors are being explored for industrial-scale production, optimizing yield and environmental sustainability.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors within biological systems. This interaction can influence metabolic pathways, potentially leading to therapeutic effects.

Antiviral Activity

Recent studies have shown that compounds similar to cyanomethyl derivatives exhibit antiviral properties. For instance, the introduction of a cyano group in related acyclic nucleoside phosphonates has been linked to selective inhibition of viral replication, particularly against hepatitis B virus (HBV) and human cytomegalovirus (HCMV) .

| Compound | EC50 (μM) | CC50 (μM) | SI |

|---|---|---|---|

| Cyanomethyl derivative | 0.33 | >100 | >302 |

| Reference compound 3TC | 0.04 | 2124 | 50,571 |

This table illustrates the effective concentration required to reduce viral replication by 50% (EC50) compared to the cytotoxic concentration (CC50), highlighting the selectivity and safety profile of these compounds.

Anti-inflammatory Properties

Cyanomethyl derivatives have also been investigated for their anti-inflammatory effects. Studies suggest that these compounds can modulate enzyme activity related to inflammatory pathways, providing a potential avenue for therapeutic applications in diseases characterized by chronic inflammation.

Case Studies

- Antiviral Research : A study exploring the effects of cyano-modified nucleoside analogs demonstrated that these compounds could effectively inhibit HBV replication without significant toxicity to host cells . This highlights the potential for cyanomethyl derivatives in antiviral drug development.

- Enzyme Interaction Studies : Research has indicated that this compound can influence metabolic enzymes, potentially altering metabolic pathways involved in drug metabolism and efficacy.

Comparison with Similar Compounds

This compound can be compared with other similar compounds such as:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Cyanomethyl (2S)-2-hydroxy-3-(4-chlorophenyl)propanoate | Chlorine on phenyl ring | Potentially altered reactivity |

| Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate | No cyano group | Exhibits anti-inflammatory properties |

These comparisons underscore the importance of structural modifications on biological activity and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.